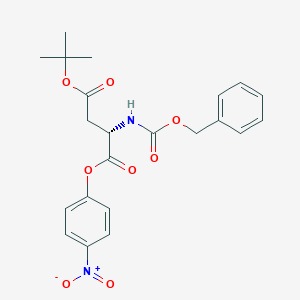

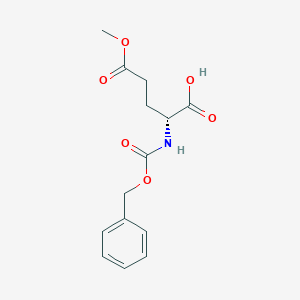

(R)-2-(((苄氧羰基)氨基)-5-甲氧基-5-氧代戊酸

货号 B554515

CAS 编号:

27025-24-7

分子量: 295.29 g/mol

InChI 键: JSNVOAWDAFVIKY-LLVKDONJSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

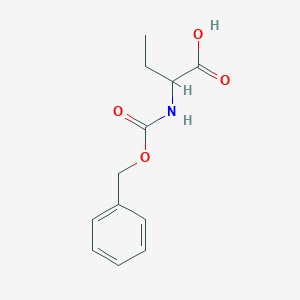

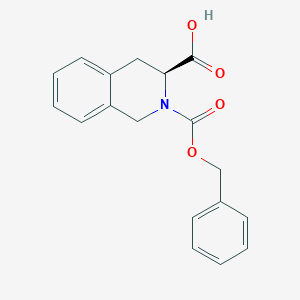

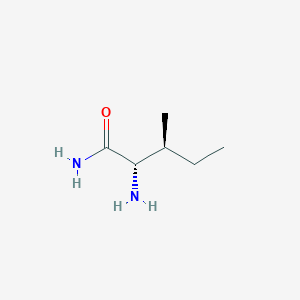

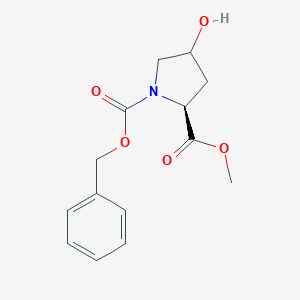

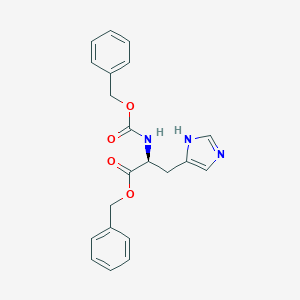

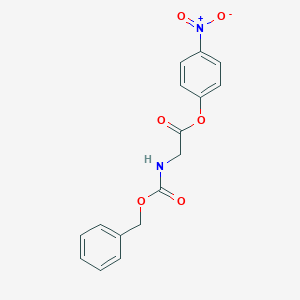

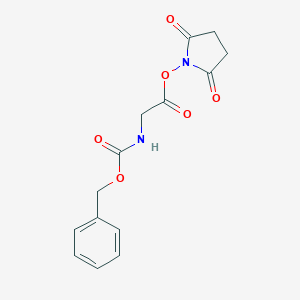

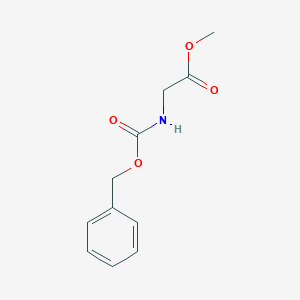

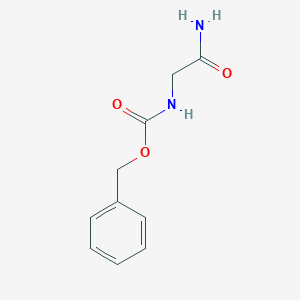

The compound is a derivative of an amino acid, specifically a carbonyl amino acid. The benzyloxy carbonyl (Cbz) group is a common protecting group used in organic synthesis, particularly for amines . The “R” indicates that it’s the right-handed (rectus) enantiomer of the molecule .

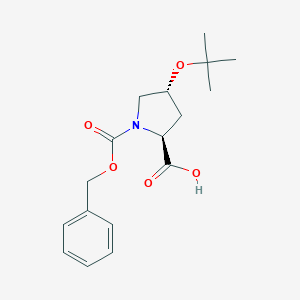

Molecular Structure Analysis

The compound contains a carbonyl group (C=O), an amine group (NH2), and a carboxylic acid group (COOH). The presence of these functional groups suggests that it might participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

Based on its structure, we can predict that it’s likely to be a solid under normal conditions . The presence of polar groups (like C=O, NH2, and COOH) suggests that it should have some solubility in polar solvents .科学研究应用

- Diphenolic Acid Synthesis : Z-D-Glu(OMe)-OH is a potential bio-product derived from the levulinic acid supply-chain. It can be synthesized via the condensation reaction between phenol and levulinic acid, catalyzed by Brønsted acids. Diphenolic acid holds promise as a replacement for bisphenol A due to its reduced toxicological concerns .

- Biopolymers and Resins : Researchers explore using alkyl levulinates (instead of levulinic acid) as starting materials for novel biopolymers. These include epoxy resins, phenolic resins, and polycarbonates. Z-D-Glu(OMe)-OH contributes to the development of sustainable and functional materials .

- α,β-Unsaturated Carbonyl Compounds : Carbonylation reactions are valuable tools for converting readily available substrates into α,β-unsaturated carbonylated products. Z-D-Glu(OMe)-OH can participate in such reactions, leading to the synthesis of aldehydes, ketones, esters, amides, and carboxylic acids .

- Expanding the Amino Acid Alphabet : Enzymes can be engineered to synthesize noncanonical amino acids (ncAAs). Z-D-Glu(OMe)-OH may find applications in this context, contributing to the development of new biotherapeutics and functional proteins .

- Amino Acid Analyzers : These instruments provide qualitative and quantitative information about the amino acid composition of proteins or peptide hydrolysates. Z-D-Glu(OMe)-OH analysis could enhance our understanding of complex biological systems .

Biomass-Derived Chemicals and Green Chemistry

Polymer Chemistry and Material Science

Catalysis and Organic Synthesis

Noncanonical Amino Acid Synthesis

Analytical Chemistry and Amino Acid Analysis

作用机制

未来方向

属性

IUPAC Name |

(2R)-5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNVOAWDAFVIKY-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看